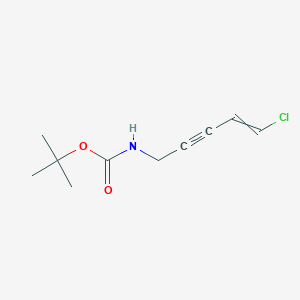
tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate: is a chemical compound known for its unique structure and properties It is a derivative of carbamic acid and contains a tert-butyl group, a chloropentene moiety, and an alkyne functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable chlorinated alkyne precursor. The reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include tert-butyl carbamate, chlorinated alkynes, and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反応の分析
Types of Reactions: tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or nitriles.
科学的研究の応用
Chemistry: tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate is used as a building block in organic synthesis. It can be used to introduce functional groups into molecules, facilitating the synthesis of more complex compounds.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its unique structure allows for the exploration of new biochemical pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its reactivity and functional groups make it a valuable intermediate in the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
作用機序
The mechanism of action of tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate involves its interaction with molecular targets through its functional groups. The alkyne and chlorine moieties can participate in various chemical reactions, leading to the formation of new compounds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound.
類似化合物との比較
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the chloropentene and alkyne groups.
tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate analogs: Compounds with variations in the alkyne or chlorine substituents.
Uniqueness: this compound is unique due to its combination of functional groups, which provides a distinct reactivity profile. The presence of both an alkyne and a chlorine atom allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
特性
CAS番号 |
651733-31-2 |
|---|---|
分子式 |
C10H14ClNO2 |
分子量 |
215.67 g/mol |
IUPAC名 |
tert-butyl N-(5-chloropent-4-en-2-ynyl)carbamate |
InChI |
InChI=1S/C10H14ClNO2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h5,7H,8H2,1-3H3,(H,12,13) |
InChIキー |
XORSYSPTZXDLNV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC#CC=CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol](/img/structure/B12523305.png)
![4-[(Dimethylamino)(hydroxy)methyl]-2-methoxyphenol](/img/structure/B12523310.png)
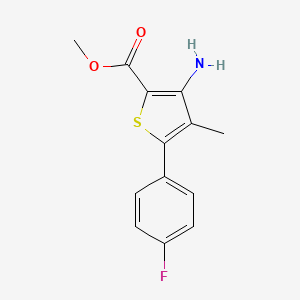
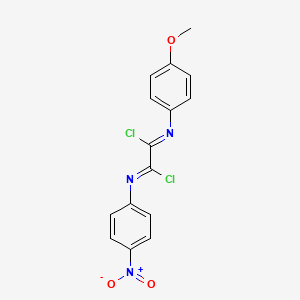

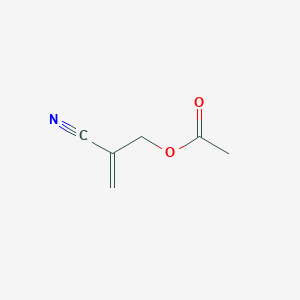
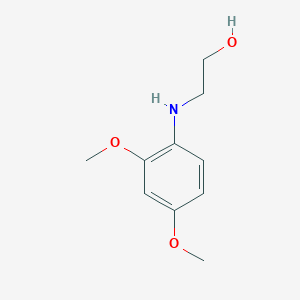


![2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B12523363.png)
![N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide](/img/structure/B12523372.png)
![({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523403.png)
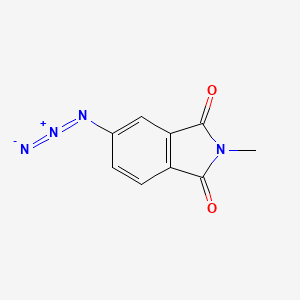
![3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12523406.png)
